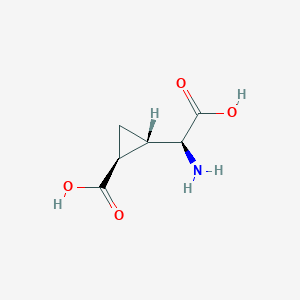

L-CCG-I

Übersicht

Beschreibung

L-CCG-I, auch bekannt als (2S,1’S,2’S)-2-(Carboxycyclopropyl)glycin, ist eine synthetische organische Verbindung, die als potenter Agonist für metabotrope Glutamatrezeptoren der Gruppe II wirkt. Es ist ein konformationsrestringiertes Analogon von L-Glutaminsäure, einem wichtigen exzitatorischen Neurotransmitter im zentralen Nervensystem. This compound wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, metabotrope Glutamatrezeptoren selektiv zu aktivieren, häufig eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die enantioselektive Synthese von (2S,1’S,2’S)-2-(Carboxycyclopropyl)glycin. Einer der gängigen Synthesewege beinhaltet die Verwendung von chiralen Hilfsstoffen, um die gewünschte Stereochemie zu erreichen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, selektive Entschützung und Cyclopropanierungsreaktionen. Beispielsweise kann die Synthese mit dem Schutz der Aminogruppe beginnen, gefolgt von der Cyclopropanierung der geschützten Aminosäure und schließlich der Entschützung, um this compound zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von automatisierten Synthese- und Reinigungsverfahren kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, die Skalierbarkeit der Synthese weiter verbessern.

Wissenschaftliche Forschungsanwendungen

L-CCG-I hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Struktur-Aktivitäts-Beziehungen von metabotropen Glutamatrezeptoren eingesetzt.

Biologie: Wird in der Forschung zur Neurotransmission und synaptischen Plastizität eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei neurologischen und psychiatrischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf metabotrope Glutamatrezeptoren abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es als Agonist für metabotrope Glutamatrezeptoren der Gruppe II, insbesondere mGluR2 und mGluR3, wirkt. Durch die Bindung an diese Rezeptoren induziert this compound Konformationsänderungen, die intrazelluläre Signalwege aktivieren. Diese Aktivierung führt zur Hemmung der Adenylatcyclase, was zu einem verringerten Gehalt an cyclischem AMP führt. Die nachgeschalteten Effekte umfassen die Modulation der Neurotransmitterfreisetzung und synaptischen Plastizität .

Wirkmechanismus

L-CCG-I, also known as (2S,1’S,2’S)-2-(carboxycyclopropyl)glycine, is a potent agonist for group II metabotropic glutamate receptors . This compound has been widely used in studies related to neurotransmissions mediated via group II mGlu receptors .

Target of Action

The primary targets of this compound are the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) . These receptors are part of the G-protein coupled receptor family and play a crucial role in the modulation of glutamate function in the brain .

Mode of Action

This compound interacts with its targets, mGluR2 and mGluR3, by binding to these receptors and causing a conformational change . This change triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors . The signaling inhibits adenylate cyclase activity .

Biochemical Pathways

The activation of mGluR2 and mGluR3 by this compound affects several biochemical pathways. The inhibition of adenylate cyclase activity leads to a decrease in the production of cyclic AMP (cAMP), a key secondary messenger involved in many biological processes . This can affect various downstream effects, including the regulation of ion channels and the activation of protein kinase A .

Result of Action

The activation of mGluR2 and mGluR3 by this compound leads to the inhibition of adenylate cyclase activity, which in turn reduces the production of cAMP . This can result in various molecular and cellular effects, such as the modulation of ion channel activity and the regulation of various cellular processes .

Biochemische Analyse

Biochemical Properties

L-Ccg-I plays a significant role in biochemical reactions, particularly as it interacts with the mGluR2 receptor . This interaction is characterized by its high potency, with an EC50 value of 0.3 nM . The nature of this interaction involves the binding of this compound to the receptor, which triggers a series of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the mGluR2 receptor . By acting as a potent agonist for this receptor, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the mGluR2 receptor . This binding leads to the activation of the receptor, which in turn triggers changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

Given its potent agonistic activity on the mGluR2 receptor, it is likely that this compound exhibits stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its potent activity as an mGluR2 agonist, it is likely that varying dosages of this compound would result in different levels of receptor activation and subsequent cellular responses .

Metabolic Pathways

As an agonist for the mGluR2 receptor, it is likely that this compound interacts with various enzymes and cofactors associated with this receptor .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely mediated by its interactions with the mGluR2 receptor . The binding of this compound to this receptor may influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interactions with the mGluR2 receptor . These interactions may direct this compound to specific compartments or organelles within the cell .

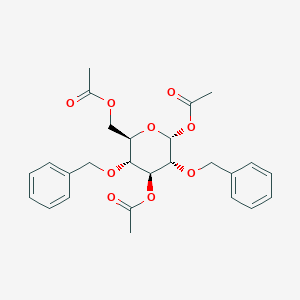

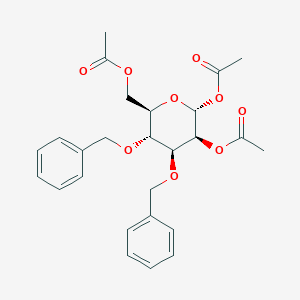

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-CCG-I involves the enantioselective synthesis of (2S,1’S,2’S)-2-(carboxycyclopropyl)glycine. One of the common synthetic routes includes the use of chiral auxiliaries to achieve the desired stereochemistry. The reaction conditions typically involve the use of protecting groups, selective deprotection, and cyclopropanation reactions. For example, the synthesis may start with the protection of the amino group, followed by cyclopropanation of the protected amino acid, and finally deprotection to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-CCG-I unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufig werden Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound Oxoderivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

DCG-IV: Ein weiterer Agonist des metabotropen Glutamatrezeptors der Gruppe II mit einer zusätzlichen Carboxylgruppe im Vergleich zu L-CCG-I.

γ-Carboxy-L-glutamat: Eine Verbindung mit ähnlicher Rezeptoraktivität, aber unterschiedlichen Strukturmerkmalen.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz für metabotrope Glutamatrezeptoren der Gruppe II. Seine konformationsrestringierte Struktur ermöglicht eine präzise Aktivierung dieser Rezeptoren, was es zu einem wertvollen Werkzeug in der Forschung macht. Darüber hinaus zeichnet sich this compound durch seine Fähigkeit aus, die Neurotransmission und synaptische Plastizität zu modulieren, was es von anderen ähnlichen Verbindungen unterscheidet .

Eigenschaften

IUPAC Name |

(1S,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOVEPYOCJWRFC-HZLVTQRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017616 | |

| Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117857-93-9 | |

| Record name | (αS,1S,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

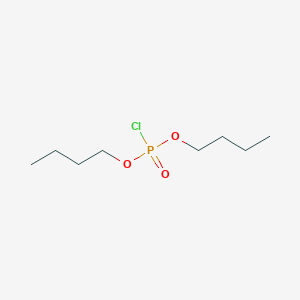

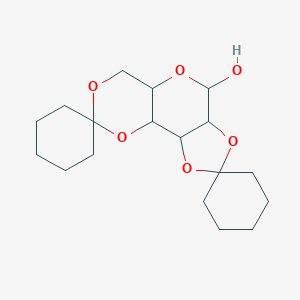

Feasible Synthetic Routes

Q1: What is the primary target of L-CCG-I?

A1: this compound primarily targets group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with its target receptors?

A2: this compound acts as an agonist at group II mGluRs, meaning it binds to these receptors and activates them, initiating downstream signaling cascades. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the primary downstream effects of this compound binding to group II mGluRs?

A3: Activation of group II mGluRs by this compound primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can have various downstream effects, including modulation of ion channel activity, neurotransmitter release, and neuronal excitability. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Does this compound interact with other glutamate receptor subtypes?

A4: While this compound exhibits high selectivity for group II mGluRs, at higher concentrations, it can interact with other mGluR subtypes, particularly some group III mGluRs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It does not interact significantly with ionotropic glutamate receptors. []

Q5: How does the activation of group II mGluRs by this compound affect neuronal activity?

A5: The activation of group II mGluRs by this compound typically leads to a decrease in neuronal excitability. This can manifest as a reduction in the frequency of spontaneous neuronal firing [], depression of synaptic transmission [], and inhibition of epileptiform bursting activity. []

Q6: What role do G-proteins play in the downstream signaling of this compound?

A6: this compound's activation of group II mGluRs engages G-proteins, particularly Gi/Go proteins. This interaction is essential for downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels. Studies utilizing pertussis toxin (PTX), which inactivates Gi/Go proteins, have demonstrated a loss of this compound's effects, highlighting the critical role of these G-proteins. [, , ]

Q7: What is the molecular formula and weight of this compound?

A7: While the papers provided do not explicitly state the molecular formula and weight, this compound ((2S,1'S,2'S)-2-(carboxycyclopropyl)glycine) has the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol.

Q8: Is there any information available on the spectroscopic data of this compound in these research papers?

A8: The provided research papers primarily focus on the pharmacological characterization and effects of this compound. They do not provide detailed spectroscopic data such as NMR, IR, or mass spectrometry.

Q9: Do the provided research papers discuss material compatibility and stability of this compound under various conditions?

A9: The research papers primarily focus on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility, stability under various conditions like temperature, pH, and storage is not extensively discussed.

Q10: Does this compound exhibit any catalytic properties?

A10: this compound primarily acts as a ligand for metabotropic glutamate receptors and does not possess inherent catalytic properties based on the provided research.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various in vitro models, including cultured neurons from rat spinal cord [], hippocampal slices [], striatal slices [], and cells expressing recombinant mGluR subtypes [, ], have been utilized to investigate this compound's effects.

Q12: What in vivo models have been used to study the effects of this compound?

A12: Researchers have employed in vivo models like amygdala-kindled rats [, , ] and anesthetized monkeys [] to study the effects of this compound in the context of epilepsy, pain processing, and other neurological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)